molecular formula C7H11BrO B6224151 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers CAS No. 2763779-55-9

6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers

Cat. No.: B6224151
CAS No.: 2763779-55-9
M. Wt: 191.1
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Description

6-(bromomethyl)-1-oxaspiro[3.3]heptane, mixture of diastereomers, is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its bromomethyl group attached to the spirocyclic framework, which imparts distinct chemical properties and reactivity. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with different spatial arrangements of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-1-oxaspiro[3.3]heptane typically involves the formation of the spirocyclic ring followed by the introduction of the bromomethyl group. One common method starts with the cyclization of appropriate precursors under basic conditions to form the spirocyclic core. The bromomethyl group is then introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and optimized reaction conditions are employed to achieve efficient production. The use of protecting groups and selective bromination steps are crucial to minimize side reactions and obtain the desired diastereomeric mixture .

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-1-oxaspiro[3.3]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

6-(bromomethyl)-1-oxaspiro[3.3]heptane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-1-oxaspiro[3.3]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the spirocyclic structure provides rigidity and stability to the molecule. The compound can interact with biological targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-1-oxaspiro[3.3]heptane: Similar structure but with a chloromethyl group instead of bromomethyl.

    6-(hydroxymethyl)-1-oxaspiro[3.3]heptane: Contains a hydroxymethyl group, leading to different reactivity and applications.

    6-(methyl)-1-oxaspiro[3.3]heptane: Lacks the halogen group, resulting in reduced reactivity towards nucleophiles.

Uniqueness

6-(bromomethyl)-1-oxaspiro[3.3]heptane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and hydroxy analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

CAS No.

2763779-55-9

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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